
Quantum Chemical Insights into Dimethyltin
Dilaurate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Dimethyl tin dilaurate

Cat. No.: B1627703 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Dimethyltin dilaurate (DMDTL) is an organotin compound with diverse industrial applications,

notably as a catalyst in the synthesis of polyurethanes and silicones.[1] Despite its widespread

use, a comprehensive understanding of its electronic structure and reactivity at a quantum

mechanical level is not extensively documented in publicly accessible literature. This technical

guide provides a framework for the application of quantum chemical calculations to elucidate

the properties of DMDTL. It outlines the pertinent computational methodologies, expected data,

and potential mechanistic insights that can be gained. While direct computational studies on

DMDTL are sparse, this document draws upon established theoretical chemistry principles and

data from analogous organotin compounds to present a thorough overview for researchers in

materials science and drug development.

Introduction to Dimethyltin Dilaurate
Dimethyltin dilaurate, with the chemical formula C26H52O4Sn, is characterized by a central tin

atom bonded to two methyl groups and two laurate groups.[2] Its catalytic activity is central to

its industrial utility. A detailed understanding of the molecule's geometry, electronic properties,

and reaction pathways is crucial for optimizing its performance and exploring new applications,

including potential relevance in toxicological and pharmaceutical research. Quantum chemical

calculations offer a powerful, non-experimental avenue to explore these characteristics.
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Molecular Structure and Properties
The core of DMDTL consists of a tin(IV) atom. Spectroscopic and structural studies of related

dialkyltin dicarboxylates suggest a distorted tetrahedral or trigonal bipyramidal geometry

around the tin center, depending on the coordination of the carboxylate groups.

Predicted Physicochemical Properties
While a definitive crystal structure for DMDTL is not readily available in open literature,

computational methods can predict its key properties.

Property Value Source

Molecular Formula C26H52O4Sn PubChem[2]

Molecular Weight 547.39 g/mol BOC Sciences[1]

InChI Key
LYYNQLKRDKNQMN-

UHFFFAOYSA-L
BOC Sciences[1]

SMILES

CCCCCCCCCCCC(=O)O--

INVALID-LINK--

(C)OC(=O)CCCCCCCCCCC

BOC Sciences[1]

Theoretical Framework: Quantum Chemical
Calculations
Density Functional Theory (DFT) is a robust and widely used method for investigating the

electronic structure of organometallic compounds. It provides a good balance between

computational cost and accuracy, making it suitable for a molecule of the size of DMDTL.

Hypothetical Computational Protocol
The following outlines a typical protocol for performing DFT calculations on DMDTL.

Structure Optimization:

Software: Gaussian, Q-Chem, or similar quantum chemistry packages.
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Method: DFT.

Functional: A hybrid functional such as B3LYP is a common starting point. For heavier

elements like tin, functionals from the M06 family might also be considered.

Basis Set: A combination of basis sets is typically employed. For tin, a basis set with

effective core potentials (ECPs) like LANL2DZ is often used to account for relativistic

effects. For lighter atoms (C, H, O), a Pople-style basis set like 6-31G(d,p) or a Dunning-

style correlation-consistent basis set would be appropriate.

Solvation Model: If studying the molecule in solution, a continuum solvation model like the

Polarizable Continuum Model (PCM) should be included.

Frequency Analysis:

Performed after geometry optimization at the same level of theory to confirm that the

optimized structure is a true energy minimum (i.e., no imaginary frequencies) and to

calculate vibrational spectra (e.g., IR and Raman).

Electronic Structure Analysis:

Calculation of molecular orbitals (e.g., Highest Occupied Molecular Orbital - HOMO, and

Lowest Unoccupied Molecular Orbital - LUMO) to understand reactivity and electronic

transitions.

Population analysis (e.g., Mulliken, Hirshfeld, or Natural Population Analysis) to determine

atomic charges.

Generation of molecular electrostatic potential (MEP) maps to visualize electron-rich and

electron-poor regions of the molecule.

Anticipated Quantitative Data from Calculations
A comprehensive DFT study on DMDTL would yield valuable quantitative data, which should

be presented in a structured format for clarity.

Table 1: Predicted Geometrical Parameters for DMDTL
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Parameter Predicted Value (Å or °)

Sn-O Bond Length Value

Sn-C Bond Length Value

O-Sn-O Bond Angle Value

C-Sn-C Bond Angle Value

O-Sn-C Bond Angle Value

| Dihedral Angles | Value |

Table 2: Predicted Electronic Properties for DMDTL

Property Predicted Value (eV or other units)

HOMO Energy Value

LUMO Energy Value

HOMO-LUMO Gap Value

Dipole Moment Value

Mulliken Atomic Charge on Sn Value

| Mulliken Atomic Charge on O (carbonyl) | Value |

Catalytic Mechanism of Dialkyltin Dicarboxylates
Dialkyltin dicarboxylates, including the closely related dibutyltin dilaurate (DBTDL), are known

to catalyze urethane formation. The mechanism is believed to involve the coordination of the tin

center to both the isocyanate and the alcohol, thereby activating them for reaction. A plausible

catalytic cycle, which could be investigated for DMDTL using quantum chemical calculations, is

depicted below.
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Proposed Catalytic Cycle for Urethane Formation Catalyzed by DMDTL

DMDTL Catalyst

Alcohol Coordination
(DMDTL-ROH Complex)+ ROH

Isocyanate Coordination
(Activated Complex)

+ R'NCO Urethane Formation
(Product Complex)

Nucleophilic Attack

Catalyst Regeneration

- R'NHCOOR
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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